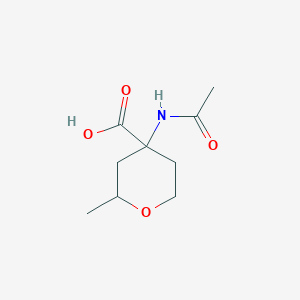

4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-acetamido-2-methyloxane-4-carboxylic acid |

InChI |

InChI=1S/C9H15NO4/c1-6-5-9(8(12)13,3-4-14-6)10-7(2)11/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |

InChI Key |

KZIZRUQEQPZVDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCO1)(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This method allows for the efficient formation of the desired pyran ring structure.

Industrial Production Methods

Industrial production of 4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid typically involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The acetamido and carboxylic acid groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s functional groups make it useful in studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydropyran Core

4-Acetamido-2,2-dimethyltetrahydro-2H-pyran-4-carboxylic Acid ()

- Key Differences : The 2,2-dimethyl substitution introduces greater steric hindrance compared to the single methyl group in the target compound.

Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic Acid (CAS 1393330-60-3, )

- Key Differences : A pyridinylmethyl group replaces the acetamido substituent.

- The absence of an acetamido group may reduce hydrogen-bonding capacity .

Heterocyclic Carboxylic Acid Analogs

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8, )

- Structural Contrasts : Features a pyrimidine ring instead of tetrahydropyran, with chloro and methyl substituents.

- The chloro group may improve electrophilicity but introduce toxicity concerns .

Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3, )

- Structural Contrasts: Contains a fused thienopyridine system and a Boc-protected amino group.

- Implications : The sulfur atom in the thiophene ring could alter electronic properties and metabolic stability. The ester group (vs. free carboxylic acid) may enhance cell permeability but require hydrolysis for activation .

Functional Group Comparisons

| Compound | Core Structure | Key Substituents | Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | Tetrahydropyran | 2-methyl, 4-acetamido | Carboxylic acid, acetamide | Drug intermediates, stabilizers |

| 4-Acetamido-2,2-dimethyl-THP analog | Tetrahydropyran | 2,2-dimethyl, 4-acetamido | Carboxylic acid, acetamide | Conformationally restricted APIs |

| Pyridinylmethyl-THP analog (CAS 1393330-60-3) | Tetrahydropyran | 4-(2-pyridinylmethyl) | Carboxylic acid, pyridine | Metal coordination, catalysis |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-chloro, 6-methyl | Carboxylic acid, chloro | Enzyme inhibitors, agrochemicals |

Research Findings and Limitations

- Steric and Electronic Effects : Methyl and acetamido groups in the target compound likely improve solubility in aqueous media compared to bulkier analogs (e.g., 2,2-dimethyl-THP) .

- Biological Interactions: The absence of aromatic systems (vs. pyrimidine or thienopyridine analogs) may limit π-π interactions but reduce metabolic instability .

- Data Gaps : Direct comparative data on reactivity, toxicity, or pharmacokinetics are unavailable in the provided evidence. Further experimental studies are required to validate these hypotheses.

Biological Activity

4-Acetamido-2-methyltetrahydro-2H-pyran-4-carboxylic acid (CAS Number: 1339020-23-3) is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring, an acetamido group, and a carboxylic acid functional group. These structural features contribute significantly to its biological activity. This article reviews the compound's biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₅N₁O₄

- Molecular Weight : 201.22 g/mol

- IUPAC Name : 4-acetamido-2-methyloxane-4-carboxylic acid

The biological activity of 4-acetamido-2-methyltetrahydro-2H-pyran-4-carboxylic acid is primarily attributed to its functional groups:

- The acetamido group can form hydrogen bonds, facilitating interactions with biological macromolecules.

- The carboxylic acid group allows for ionic interactions, which are crucial in modulating enzyme activities and influencing metabolic pathways.

These interactions suggest that the compound may play a role in drug design targeting specific enzymes or receptors involved in various diseases.

Antibacterial Properties

Research indicates that 4-acetamido-2-methyltetrahydro-2H-pyran-4-carboxylic acid exhibits significant antibacterial activity. Its structure suggests potential interactions with bacterial cell walls or metabolic pathways, inhibiting growth or inducing cell death. Preliminary studies have shown effectiveness against antibiotic-resistant strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory and Analgesic Effects

The presence of the acetamido group suggests potential anti-inflammatory and analgesic activities. Studies have indicated that derivatives of this compound may mitigate inflammatory responses, although detailed mechanisms remain to be fully elucidated.

Study on Enzymatic Interactions

A study explored the interaction of 4-acetamido-2-methyltetrahydro-2H-pyran-4-carboxylic acid with various enzymes. The results demonstrated that the compound could inhibit specific metabolic pathways by binding to enzyme active sites, thereby altering their function. This study highlighted the compound's potential in drug development targeting metabolic disorders.

Molecular Docking Simulations

Molecular docking studies have been conducted to predict the binding affinity of 4-acetamido-2-methyltetrahydro-2H-pyran-4-carboxylic acid to bacterial enzymes. These simulations suggest a high affinity for certain targets, supporting its use as a scaffold for developing new antibacterial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | C₇H₁₂O₃ | Lacks acetamido group; simpler structure |

| 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid | C₁₀H₁₄O₅ | Contains an oxo group; different reactivity |

| 3-Methylpyridine derivative | C₇H₉N | Aromatic structure; different functional groups |

The uniqueness of 4-acetamido-2-methyltetrahydro-2H-pyran-4-carboxylic acid lies in its combination of functionalities that allow diverse chemical reactivity and potential biological activity not present in other structurally similar compounds .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.3 g/mol (estimated) | |

| Melting Point | 87–89°C (analog data) | |

| LogP (Octanol-Water) | 1.2 ± 0.3 (predicted) |

Q. Table 2. Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| AI-Driven One-Step | 65 | 95 | Byproduct removal |

| Multi-Step (Grignard) | 85 | 90 | Oxidation control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.